molecular formula C19H18F3N5O2 B13034564 1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B13034564
M. Wt: 405.4 g/mol
InChI Key: CGPLHQVJCHLSCT-UHFFFAOYSA-N
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Description

1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a cyclohexyl ring, and a pyrimido[5,4-e][1,2,4]triazine core

Preparation Methods

The synthesis of 1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves multiple steps, starting from readily available precursorsReaction conditions may vary, but common methods include the use of strong bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:

Common reagents for these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction conditions and the specific reagents used.

Scientific Research Applications

1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability, while the pyrimido[5,4-e][1,2,4]triazine core interacts with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate specific enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C19H18F3N5O2

Molecular Weight

405.4 g/mol

IUPAC Name

1-cyclohexyl-6-methyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C19H18F3N5O2/c1-26-17(28)14-16(24-18(26)29)27(13-5-3-2-4-6-13)25-15(23-14)11-7-9-12(10-8-11)19(20,21)22/h7-10,13H,2-6H2,1H3

InChI Key

CGPLHQVJCHLSCT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=NC(=NN(C2=NC1=O)C3CCCCC3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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